molecular formula C23H33N3O5S B145971 N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester CAS No. 134406-59-0

N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester

Cat. No. B145971
M. Wt: 463.6 g/mol
InChI Key: SJRDFGYKANPGLS-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester, also known as fMLF-Phe-Met, is a peptide that is widely used in scientific research. This peptide is a potent chemoattractant for neutrophils and is involved in the immune response.

Mechanism Of Action

FMLF-Phe-Met binds to a receptor called FPR1 (formyl peptide receptor 1) on the surface of neutrophils. This binding triggers a signaling pathway that leads to the activation of the neutrophils and their migration to the infection site. The activation of neutrophils involves the release of reactive oxygen species (ROS), which are involved in the destruction of invading pathogens.

Biochemical And Physiological Effects

FMLF-Phe-Met has several biochemical and physiological effects. It is a potent chemoattractant for neutrophils, which play a crucial role in the immune response. The activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester leads to the release of ROS, which are involved in the destruction of invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester also induces the release of cytokines, which are signaling molecules involved in the immune response.

Advantages And Limitations For Lab Experiments

FMLF-Phe-Met has several advantages for lab experiments. It is a potent and specific chemoattractant for neutrophils, which allows for the study of neutrophil migration in vitro and in vivo. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is also stable and easy to synthesize using SPPS. However, there are some limitations to using N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester in lab experiments. It is a small peptide and may not accurately reflect the complexity of the immune response in vivo. Additionally, the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester may not accurately reflect the activation of neutrophils in response to infection.

Future Directions

There are several future directions for the study of N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. One direction is the development of new chemoattractants for neutrophils that are more specific and potent than N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. Another direction is the study of the signaling pathways involved in the activation of neutrophils by N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester. This could lead to the development of new drugs that target these pathways and modulate the immune response. Finally, the study of the interaction between N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester and other immune cells, such as macrophages and dendritic cells, could provide insights into the complexity of the immune response.

Synthesis Methods

FMLF-Phe-Met can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled one amino acid at a time on a solid support. The amino acids are protected by different groups to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the solid support. The peptide is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

FMLF-Phe-Met is used in scientific research to study the immune response, inflammation, and infectious diseases. This peptide is a potent chemoattractant for neutrophils, which are a type of white blood cell. Neutrophils play a crucial role in the immune response by attacking and destroying invading pathogens. N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester is used to study the migration of neutrophils to infection sites and the mechanisms involved in this process.

properties

CAS RN

134406-59-0

Product Name

N-Formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl ester

Molecular Formula

C23H33N3O5S

Molecular Weight

463.6 g/mol

IUPAC Name

methyl 2-[[(2S)-1-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,3-dihydroindene-2-carboxylate

InChI

InChI=1S/C23H33N3O5S/c1-15(2)11-19(21(29)25-20(28)18(24-14-27)9-10-32-4)26-23(22(30)31-3)12-16-7-5-6-8-17(16)13-23/h5-8,14-15,18-19,26H,9-13H2,1-4H3,(H,24,27)(H,25,28,29)/t18-,19-/m0/s1

InChI Key

SJRDFGYKANPGLS-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC

SMILES

CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CCSC)NC=O)NC1(CC2=CC=CC=C2C1)C(=O)OC

synonyms

HCO-Met-Leu-Ain-OMe
N-formylmethionyl-leucyl-2-aminoindane-2-carboxylic acid phenylalanine methyl este

Origin of Product

United States

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